2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Description
This compound is a boronate ester derivative featuring a benzonitrile core substituted with a tetrahydrofuran-3-yloxy group at the 2-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at the 5-position. Such structural attributes make it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl systems in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-(oxolan-3-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BNO4/c1-16(2)17(3,4)23-18(22-16)13-5-6-15(12(9-13)10-19)21-14-7-8-20-11-14/h5-6,9,14H,7-8,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJGEEPYJDEVLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC3CCOC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzonitrile Core Structure
The benzonitrile core serves as the foundational scaffold for subsequent functionalization. A widely adopted route begins with 4-bromo-2-fluorobenzoic acid or its derivatives. In a representative procedure, 4-bromo-2-fluorobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux conditions . This intermediate undergoes coupling with 2-aminophenol in the presence of a base such as triethylamine (Et₃N), yielding 4-bromo-2-fluoro-N-(2-hydroxyphenyl)benzamide . Cyclization via potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C forms the benzoxazepine ring, a precursor to further modifications .
Table 1: Key Reaction Parameters for Benzonitrile Core Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acid Chloride Formation | SOCl₂, reflux, 2 h | 95 |
| Amide Coupling | 2-aminophenol, Et₃N, DCM, rt, 12 h | 82 |
| Cyclization | K₂CO₃, DMF, 80°C, 6 h | 78 |
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaH | THF | 60 | 8 | 75 |
| K₂CO₃ | DMF | 80 | 12 | 68 |
| Cs₂CO₃ | DMSO | 100 | 6 | 60 |
Borylation for 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl Installation
The installation of the boronate ester is achieved via Miyaura borylation, employing bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst. In a patented procedure, 4-bromo-2-((tetrahydrofuran-3-yl)oxy)benzonitrile is reacted with B₂Pin₂ in the presence of Pd(dppf)Cl₂ and potassium acetate (KOAc) in dioxane at 90°C . The reaction typically achieves >85% conversion within 6 hours, with the boronate ester formed as the major product .
Mechanistic Insights:
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Catalyst System: Pd(dppf)Cl₂ facilitates oxidative addition of the aryl bromide, followed by transmetallation with B₂Pin₂ .
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Solvent Effects: Dioxane or toluene optimizes catalyst activity and stability .
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Purification: Column chromatography (hexane/ethyl acetate gradient) isolates the product in >95% purity .
Equation 1: Miyaura Borylation Reaction
One-Pot Synthesis Strategies
Recent advancements enable a one-pot synthesis starting from 4-bromo-3-formylphenol . A sequential SNAr-borylation protocol involves:
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Coupling 4-bromo-3-formylphenol with 4-fluorobenzonitrile using K₂CO₃ in DMF .
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Direct borylation of the intermediate without isolation, using B₂Pin₂ and Pd(dppf)Cl₂ .
This method reduces purification steps and improves overall yield (78% over two steps) .
Industrial-Scale Production Considerations
For industrial applications, continuous flow reactors enhance reproducibility and safety. Key adaptations include:
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Catalyst Recycling: Immobilized Pd catalysts on silica supports reduce metal leaching .
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Solvent Recovery: Distillation systems reclaim dioxane and THF, lowering environmental impact .
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Quality Control: In-line NMR and HPLC ensure real-time monitoring of reaction progress .
Table 3: Comparison of Batch vs. Flow Reactor Performance
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 6 h | 2 h |
| Yield | 78% | 82% |
| Pd Consumption | 5 mol% | 2 mol% |
Challenges and Mitigation Strategies
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Byproduct Formation: Competing Suzuki coupling or protodeboronation may occur during borylation. Mitigation includes strict temperature control (<90°C) and exclusion of moisture .
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Purification Difficulties: Silica gel chromatography remains the gold standard, though recrystallization from ethanol/water mixtures offers a scalable alternative .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidative cleavage at the tetrahydrofuran ring, often leading to carboxylic acids or lactones.
Reduction: Reduction reactions typically target the nitrile group, converting it to primary amines under hydrogenation conditions.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the benzonitrile moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Grignard reagents or organolithium compounds under anhydrous conditions.
Major Products:
Oxidation yields lactones or carboxylic acids.
Reduction results in primary amines.
Substitution forms various substituted benzonitrile derivatives.
Scientific Research Applications
2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is employed in several scientific disciplines:
Chemistry: As a building block for synthesizing more complex organic molecules, particularly in the context of drug discovery and development.
Biology: Used in the development of molecular probes and bioactive compounds for studying cellular pathways and mechanisms.
Medicine: Potential precursor in the synthesis of pharmaceuticals, especially those targeting specific pathways involving nitriles and boronic esters.
Industry: Utilized in the production of advanced materials and as a catalyst in various organic reactions.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application:
Molecular Targets: May interact with enzymes or proteins via the nitrile group, which can act as an electrophile, engaging nucleophilic active sites in biological molecules.
Pathways Involved: Boronic esters often target serine proteases in medicinal chemistry, forming reversible covalent bonds with active site residues.
Comparison with Similar Compounds
Structural Analogs and Positional Isomers
Key structural analogs include compounds with variations in substituent positions or functional groups. For example:
Key Observations :
- Positional isomers (e.g., boronate at 4- vs. 5-position) exhibit distinct reactivity in cross-coupling due to electronic and steric effects .
- Electron-withdrawing groups (e.g., fluorine in ) enhance electrophilicity, accelerating coupling reactions compared to the target compound.
Substituent Effects on Reactivity
- Electron-Withdrawing Groups (EWGs) : The nitrile group in the target compound stabilizes intermediates in Suzuki-Miyaura coupling, similar to fluorinated analogs (e.g., 4-fluoro-2-(pinacol boronate)-5-(trifluoromethyl)benzonitrile , MW 315.07 ). However, trifluoromethyl groups further increase electrophilicity, enabling couplings under milder conditions.
- This bulk may reduce reaction rates but improve regioselectivity in certain transformations.
Physical and Spectroscopic Properties
- Melting Points: Pinacol boronate esters typically exhibit lower melting points (e.g., 94–99°C for 4-(pinacol boronate)benzonitrile ) compared to non-boronated analogs. The target compound’s tetrahydrofuran-3-yloxy group likely reduces crystallinity, resulting in an oily or amorphous solid.
- ¹H NMR : Similar compounds (e.g., N-(2-((tert-butyldimethylsilyl)oxy)methyl)-5-(pinacol boronate)phenethyl)-2,2,2-trifluoroacetamide ) show characteristic shifts for aromatic protons (δ 7.15–7.33 ppm) and boronate-associated peaks (δ 1.3 ppm for pinacol methyl groups) .
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling : The target compound’s nitrile group directs coupling to electron-rich aryl partners, similar to 3-(pinacol boronate)benzonitrile (CAS 214360-46-0 ). However, steric hindrance from the tetrahydrofuran-3-yloxy group may necessitate elevated temperatures compared to less bulky analogs.
- Orthogonal Reactivity : Unlike 2-(3,5-dichlorophenyl)pinacol boronate (CAS 2758200 ), the target compound’s nitrile enables further functionalization (e.g., reduction to amines or conversion to tetrazoles).
Q & A
Basic: What are the key considerations for synthesizing this compound with high purity and yield?
Methodological Answer:
The synthesis typically involves Suzuki-Miyaura coupling using bis(pinacolato)diboron and a halogenated benzonitrile precursor (e.g., bromo or iodo derivatives). Critical steps include:
- Catalyst Optimization: Use Pd(PPh₃)₄ or PdCl₂(dppf) at 1–5 mol% loading in anhydrous THF or dioxane .
- Temperature Control: Maintain 80–100°C under inert gas (N₂/Ar) to prevent boronate ester hydrolysis .
- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .
Advanced: How can conflicting NMR data for the tetrahydrofuran-3-yloxy group be resolved?
Methodological Answer:
Stereochemical ambiguity in the tetrahydrofuran ring may lead to splitting patterns that overlap with aromatic protons. Strategies include:
- 2D NMR (COSY, HSQC): Assign coupling constants (e.g., JHH ~3–5 Hz for adjacent protons in the THF ring) .
- Variable Temperature NMR: Cooling to –20°C slows ring puckering, simplifying splitting .
- X-ray Crystallography: Definitive confirmation of substituent orientation using single-crystal analysis .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR: Identify aromatic protons (δ 7.0–8.0 ppm), benzonitrile (δ ~110 ppm in <sup>13</sup>C), and boronate ester signals (δ 1.3 ppm for pinacol methyl groups) .
- IR Spectroscopy: Confirm nitrile (C≡N stretch ~2220 cm⁻¹) and boronate ester (B-O ~1350 cm⁻¹) .
- HPLC-MS: Verify molecular ion ([M+H]<sup>+</sup>) and purity (>95%) using C18 columns with acetonitrile/water gradients .
Advanced: How does the electron-withdrawing nitrile group influence cross-coupling reactivity?
Methodological Answer:
The nitrile group meta to the boronate ester enhances electrophilicity at the para position, accelerating Suzuki-Miyaura coupling. However, steric hindrance from the THF-3-yloxy group may reduce reactivity. Mitigation strategies include:
- Precatalyst Screening: Pd(OAc)₂ with SPhos ligand improves steric tolerance .
- Microwave-Assisted Synthesis: Shortens reaction time (10–30 min at 120°C) to minimize side reactions .
- DFT Calculations: Model transition states to predict regioselectivity .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Storage: Store at 2–8°C in airtight containers under nitrogen to prevent boronate hydrolysis .
- Waste Disposal: Neutralize with aqueous NaOH (pH >10) before incineration .
Advanced: How can computational methods predict its suitability for organic semiconductor applications?
Methodological Answer:
- DFT Calculations: Optimize geometry to assess conjugation between the boronate ester and nitrile groups .
- HOMO-LUMO Gaps: Calculate using B3LYP/6-31G(d) to predict charge transport properties (target gap <3.0 eV) .
- Molecular Dynamics (MD): Simulate thin-film morphology to evaluate crystallinity and hole mobility .
Basic: What solvents are optimal for solubility in catalytic reactions?
Methodological Answer:
- Polar Aprotic Solvents: DMF, THF, or dioxane (solubility >50 mg/mL) at 25°C .
- Avoid Protic Solvents: Methanol/water mixtures induce boronate ester hydrolysis .
- Sonication: Use 10-minute ultrasonic treatment to disperse aggregates in toluene .
Advanced: How to address low yields in Sonogashira coupling with terminal alkynes?
Methodological Answer:
Low yields may arise from competing Glaser homocoupling. Optimize by:
- Copper-Free Conditions: Use PdCl₂(PPh₃)₂ with P(t-Bu)₃ ligand to suppress alkyne dimerization .
- Stoichiometry: Maintain a 1:1.2 ratio of boronate to alkyne to limit excess reagent side reactions .
- In Situ IR Monitoring: Track alkyne consumption (C≡C stretch ~2100 cm⁻¹) to terminate reactions at 80% conversion .
Basic: What are common impurities during synthesis, and how are they removed?
Methodological Answer:
- Deboronation Byproducts: Hydrolyzed boronic acid (retention time ~2.5 min in HPLC) removed via acid-base extraction (pH 5–6) .
- Oxidized Nitrile: Carboxylic acid derivatives (HPLC peak ~3.0 min) eliminated by silica gel chromatography .
- Residual Palladium: Chelate with SiliaMetS Thiol resin to reduce Pd content to <10 ppm .
Advanced: How to evaluate its potential as a kinase inhibitor precursor in medicinal chemistry?
Methodological Answer:
- SAR Studies: Synthesize analogs with modified THF substituents and test against kinase panels (e.g., EGFR, CDK2) .
- Docking Simulations: Use AutoDock Vina to predict binding affinity to ATP-binding pockets .
- Metabolic Stability: Assess microsomal half-life (>30 min in human liver microsomes) and CYP450 inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
